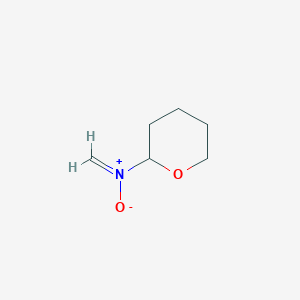
N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of diethyl and diheptyl groups attached to the triazole ring, making it a unique and complex molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is between an azide and an alkyne, forming the triazole ring. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the formation of the triazole ring followed by the introduction of diethyl and diheptyl groups through alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The diethyl and diheptyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-2H-1,2,3-triazol-2-amine: Lacks the diheptyl groups, making it less lipophilic.
N,N-Diethyl-4,5-dimethyl-2H-1,2,3-triazol-2-amine: Contains methyl groups instead of heptyl groups, affecting its chemical properties.
Uniqueness
N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
| 106074-30-0 | |
Fórmula molecular |
C20H40N4 |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
N,N-diethyl-4,5-diheptyltriazol-2-amine |
InChI |
InChI=1S/C20H40N4/c1-5-9-11-13-15-17-19-20(18-16-14-12-10-6-2)22-24(21-19)23(7-3)8-4/h5-18H2,1-4H3 |
Clave InChI |
CSGNNIJLPLYYDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=NN(N=C1CCCCCCC)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene](/img/structure/B14333532.png)





